molecular formula C13H20ClNO B2864090 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride CAS No. 1909335-90-5

3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride

Cat. No. B2864090
CAS RN: 1909335-90-5
M. Wt: 241.76
InChI Key: REGWQLCQFKSWJO-UHFFFAOYSA-N
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Description

3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent .


Molecular Structure Analysis

The molecular formula of 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride is C13H20ClNO . It has a molecular weight of 241.76 . The structure includes a pyrrolidine ring, a methoxyphenyl group, and a hydrochloride group .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride, is widely utilized in medicinal chemistry to develop compounds for treating human diseases . Its saturated structure allows for efficient exploration of pharmacophore space due to sp³-hybridization , contributing to the stereochemistry of the molecule and providing increased three-dimensional coverage through non-planarity, known as "pseudorotation" . This structural feature is crucial in the design of new drug candidates with diverse biological profiles.

Pharmacological Lead Compounds

Pyrrolidine alkaloids, which include derivatives like 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride, have shown promise in pharmacotherapy. They exhibit a range of biological activities, such as antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These compounds serve as valuable lead compounds for further drug development.

Anticancer Activity

Specific pyrrolidine derivatives have been identified to exhibit potent antitumor activity, comparable or superior to standard drugs like doxorubicin in various cancer cell lines . The ability to modify the pyrrolidine ring structure and explore different stereoisomers can lead to drug candidates with a unique binding mode to enantioselective proteins, influencing their biological activity.

Neuropharmacological Applications

Due to their structural diversity, pyrrolidine derivatives are explored for neuropharmacological applications. They have been studied for their potential effects on neurological disorders, offering a pathway for the development of new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative diseases .

Organ Protective Effects

Research has indicated that pyrrolidine derivatives can have organ protective effects. This includes the potential to mitigate damage to organs such as the liver, kidneys, and heart under various stress conditions, which is crucial for the development of therapies aimed at reducing organ injury during medical procedures or diseases .

Anti-Inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of pyrrolidine derivatives make them candidates for the treatment of chronic inflammatory diseases. Additionally, their potential immunomodulatory effects could be harnessed to develop drugs that modulate the immune system in conditions where it is either overactive, such as autoimmune diseases, or underactive, such as immunodeficiency disorders .

Safety and Hazards

The safety information available indicates that 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, 3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride and its derivatives may have potential for further exploration in drug discovery and development.

properties

IUPAC Name

3-[1-(3-methoxyphenyl)ethyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(12-6-7-14-9-12)11-4-3-5-13(8-11)15-2;/h3-5,8,10,12,14H,6-7,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGWQLCQFKSWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNC1)C2=CC(=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride

CAS RN

1909335-90-5
Record name 3-[1-(3-methoxyphenyl)ethyl]pyrrolidine hydrochloride
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